![molecular formula C24H21N3O2S B2826582 4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895419-96-2](/img/structure/B2826582.png)
4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Description
4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Molecular Docking and Antimicrobial Activity
Compounds with structural features similar to the one have been synthesized and analyzed for their potential biological activities. For instance, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential application in the development of new therapeutic agents (Flefel et al., 2018).
Synthesis and Characterization of Heterocyclic Compounds
Research has also focused on the synthesis of new diheteroaryl thienothiophene derivatives, exploring the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Mabkhot et al., 2011).
Anticancer and Enzyme Inhibition Studies
Another area of interest is the discovery and evaluation of compounds for their selective inhibition of specific enzymes or receptors, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These studies contribute to the development of new drugs with potential anticancer applications (Borzilleri et al., 2006).
properties
IUPAC Name |
4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-11-16(2)22-21(12-15)30-24(26-22)27(14-18-5-4-10-25-13-18)23(29)20-8-6-19(7-9-20)17(3)28/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBXFGKOQAHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
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